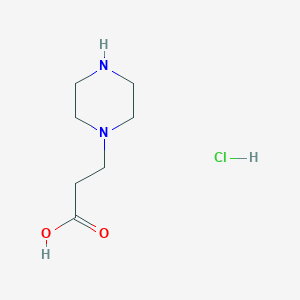3-(Piperazin-1-yl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC15748746
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15ClN2O2 |
|---|---|
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 3-piperazin-1-ylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O2.ClH/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);1H |
| Standard InChI Key | LKGGGCRIBKTIOB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
-
Hydrochloride salt: (theoretical molecular weight: 194.66 g/mol, calculated by adding 36.46 g/mol for HCl to the free acid).
Structural Features
The molecule consists of:
-
A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).
-
A propanoic acid group (-CH-CH-COOH) linked to the piperazine nitrogen.
-
A hydrochloride counterion stabilizing the protonated piperazine moiety.
Physicochemical Properties
Key properties for the free acid and inferred data for the hydrochloride salt are summarized below:
The hydrochloride salt exhibits enhanced stability and solubility compared to the free acid, making it preferable for formulation in aqueous systems .
Applications in Research and Industry
Pharmaceutical Intermediate
Piperazine derivatives are widely used in drug development due to their ability to modulate pharmacokinetics and target neural receptors. The hydrochloride salt of 3-(piperazin-1-yl)propanoic acid may serve as:
-
A building block for antipsychotics or antidepressants targeting serotonin and dopamine receptors .
-
A ligand in metal-organic frameworks (MOFs) for catalytic applications .
Biochemical Research
The compound’s structural flexibility allows functionalization at both the piperazine nitrogen and carboxylic acid groups, enabling its use in peptide mimetics and enzyme inhibition studies .
Regulatory and Compliance Status
The free acid precursor is listed under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) with no Substances of Very High Concern (SVHC) identified . The hydrochloride salt likely falls under the same regulatory framework but may require additional toxicity profiling for large-scale use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume